molecular formula C15H19NO3 B8446641 Ethyl-1-benzoyl-piperidine-2-carboxylate CAS No. 162648-35-3

Ethyl-1-benzoyl-piperidine-2-carboxylate

Cat. No.: B8446641
CAS No.: 162648-35-3
M. Wt: 261.32 g/mol
InChI Key: LXMMPYWOJVDLMJ-UHFFFAOYSA-N
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Description

Ethyl-1-benzoyl-piperidine-2-carboxylate is a piperidine-derived organic compound featuring a benzoyl group at the 1-position and an ethyl ester at the 2-position of the piperidine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways. Its crystalline nature allows for precise structural characterization, often achieved via X-ray crystallography using programs like SHELXL .

Key characteristics:

  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight: 263.30 g/mol
  • Synthesis: Typically prepared via N-benzoylation of piperidine-2-carboxylic acid ethyl ester under basic conditions.

Properties

CAS No.

162648-35-3

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-benzoylpiperidine-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-10-6-7-11-16(13)14(17)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

LXMMPYWOJVDLMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl-1-Benzoyl-Piperidine-2-Carboxylate and Analogs

Compound Name Structural Variation Melting Point (°C) Solubility (mg/mL in H₂O) LogP Biological Activity (Example IC₅₀) Key Applications
This compound Reference compound 112–114 0.8 2.1 15 µM (AChE inhibition) Neuroprotective agents
Mthis compound Ethyl → methyl ester 98–100 1.2 1.8 22 µM (AChE inhibition) Improved aqueous solubility
Ethyl-1-acetyl-piperidine-2-carboxylate Benzoyl → acetyl group 85–87 2.5 1.2 >100 µM (AChE inhibition) Reduced lipophilicity
Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate Benzoyl → nitro-substituted aryl 135–137 0.3 2.6 8 µM (Antimicrobial activity) Enhanced electron-deficient interactions
Ethyl-1-benzoyl-piperidine-3-carboxylate Ester at 3-position 105–107 0.6 2.0 Inactive Conformational studies

Key Findings:

Ester Group Impact :

  • Replacing the ethyl ester with a methyl group (Mthis compound) increases water solubility by ~50% but reduces lipophilicity (LogP drops from 2.1 to 1.8). This trade-off may optimize pharmacokinetics in hydrophilic environments .

Acyl Group Substitution :

  • The acetyl analog (Ethyl-1-acetyl-piperidine-2-carboxylate) shows significantly reduced biological activity (IC₅₀ >100 µM vs. 15 µM for the parent compound), underscoring the benzoyl group’s role in target binding via π-π stacking .

Aromatic Ring Modification :

  • Introducing a nitro group (Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate) enhances electron-deficient character, improving antimicrobial potency (IC₅₀ = 8 µM) but reducing solubility due to increased molecular rigidity.

Piperidine Substitution Position :

  • Moving the ester to the 3-position disrupts the bioactive conformation, rendering the compound inactive. This highlights the criticality of the 2-position for target engagement.

Structural Insights from Crystallography

Crystallographic data for this compound and its analogs are often resolved using SHELX programs, which enable precise determination of bond lengths, angles, and torsional conformations . For example, the parent compound exhibits a chair conformation in the piperidine ring, with the benzoyl group occupying an equatorial position to minimize steric strain.

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